5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Structural Features of 1,2,3-Triazole Derivatives
The fundamental architecture of 1,2,3-triazole derivatives represents one of the most significant achievements in nitrogen-containing heterocyclic chemistry. These five-membered rings containing three nitrogen atoms exhibit remarkable stability and versatility that has made them indispensable in modern organic synthesis. The 1,2,3-triazole core structure provides a robust framework that can accommodate diverse substituents while maintaining chemical stability under various reaction conditions. The compound this compound exemplifies the sophisticated substitution patterns achievable in this heterocyclic system.
The molecular structure of this compound reveals several critical structural features that define its chemical behavior and potential applications. The tert-butyl group at position 5 of the triazole ring provides significant steric bulk, which influences both the compound's solubility properties and its ability to interact with biological targets. This bulky substituent creates a three-dimensional molecular architecture that distinguishes the compound from planar aromatic systems. The positioning of this group adjacent to the carboxylic acid functionality at position 4 creates an interesting interplay between steric hindrance and electronic effects that may influence the compound's reactivity profile.
The 4-chloro-2-fluorophenyl substituent attached to the nitrogen atom at position 1 introduces additional complexity to the molecular structure. The presence of both chlorine and fluorine atoms on the aromatic ring creates a unique electronic environment that combines the electron-withdrawing effects of both halogens. The chlorine atom at the para position relative to the triazole attachment point provides moderate electron withdrawal, while the fluorine atom at the ortho position contributes both strong electron withdrawal and potential for hydrogen bonding interactions. This halogenation pattern has been specifically designed to optimize the compound's physicochemical properties.
The carboxylic acid group at position 4 of the triazole ring serves multiple functions within the molecular framework. This functionality provides a site for further chemical modification through standard carboxylic acid chemistry, including esterification, amidation, and reduction reactions. The acidic nature of this group also influences the compound's solubility characteristics and its ability to form ionic interactions in biological systems. The positioning of the carboxylic acid group between the bulky tert-butyl substituent and the triazole nitrogen atoms creates a unique spatial arrangement that may contribute to specific binding interactions.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C13H13ClFN3O2 | |
| Molecular Weight | 297.71 g/mol | |
| Chemical Abstracts Service Number | 1094411-52-5 | |
| Purity (Commercial) | 95% | |
| Physical Form | Powder |
The electronic structure of 1,2,3-triazoles has been extensively studied through both experimental and computational methods. Research has demonstrated that the triazole ring system possesses significant aromatic character, with the three nitrogen atoms contributing to a stable six-electron aromatic system. The aromaticity of the triazole ring influences the compound's stability and reactivity patterns. Studies using geometry-based aromaticity indices and magnetic properties-based indices have confirmed that triazole derivatives maintain substantial aromatic character even when heavily substituted.
The substitution pattern in this compound creates a molecule with distinct regions of different electronic character. The electron-rich triazole ring contrasts with the electron-deficient halogenated phenyl ring, creating opportunities for diverse chemical interactions. This electronic heterogeneity is a defining characteristic of advanced triazole derivatives and contributes to their utility in applications requiring specific molecular recognition properties.
Synthetic accessibility represents another crucial aspect of triazole derivative design. The compound can be prepared through established synthetic methodologies, including copper-catalyzed azide-alkyne cycloaddition reactions and related cycloaddition processes. The availability of reliable synthetic routes ensures that quantities sufficient for research and development applications can be obtained. Commercial sources indicate that the compound is available in research quantities ranging from 100 milligrams to several grams, with lead times of one to three weeks.
Significance of Substituted Triazoles in Modern Heterocyclic Chemistry
Substituted triazoles have emerged as cornerstone structures in contemporary heterocyclic chemistry, representing a paradigm shift from simple aromatic systems to complex, multifunctional molecular architectures. The significance of these compounds extends far beyond their fundamental chemical properties, encompassing applications in medicinal chemistry, materials science, and catalysis. The compound this compound exemplifies the sophisticated design principles that guide modern triazole development.
The historical development of triazole chemistry reveals a progression from basic heterocyclic synthesis to the creation of highly functionalized derivatives with specific biological and physical properties. Early triazole research focused on fundamental synthetic methodologies and basic structure-activity relationships. Contemporary approaches emphasize the strategic incorporation of diverse functional groups to achieve precise molecular recognition and optimized pharmacological profiles. This evolution reflects the maturation of heterocyclic chemistry as a discipline capable of delivering molecules with predetermined properties.
The versatility of the triazole scaffold in accommodating diverse substituents represents one of its most significant advantages in drug discovery and development. Research has demonstrated that both 1,2,3-triazoles and 1,2,4-triazoles can serve as effective bioisosteres for amide bonds, carboxylic acids, and other common pharmacophores. The ability to modify electronic properties through strategic substitution allows medicinal chemists to fine-tune molecular interactions with biological targets. The compound under consideration incorporates multiple design elements that reflect these optimization strategies.
Fluorinated triazole derivatives have gained particular attention due to the unique properties imparted by fluorine substitution. The incorporation of fluorine atoms into organic molecules frequently enhances metabolic stability, modifies lipophilicity, and influences binding affinity for biological targets. Research into fluorinated triazoles has revealed that the position and number of fluorine atoms significantly impact biological activity. The 4-chloro-2-fluorophenyl substituent in the target compound represents a sophisticated approach to halogenation that balances electronic effects with steric considerations.
The synthetic methodologies available for triazole construction have expanded dramatically over the past two decades. The development of copper-catalyzed azide-alkyne cycloaddition reactions revolutionized triazole synthesis by providing reliable, high-yielding routes to substituted derivatives. These "click chemistry" approaches enable the rapid assembly of complex triazole structures from readily available starting materials. Alternative synthetic strategies, including ruthenium-catalyzed cyclizations and metal-free cyclization reactions, provide additional options for accessing specific substitution patterns.
The pharmacological significance of substituted triazoles spans multiple therapeutic areas, including antifungal, antibacterial, anticancer, and antiviral applications. The structural features that contribute to biological activity include the ability to form hydrogen bonds, participate in π-π stacking interactions, and serve as chelating ligands for metal ions. The carboxylic acid functionality in the target compound provides additional opportunities for biological interactions through ionic bonding and metal coordination. This multifaceted binding profile contributes to the compound's potential utility in biological research.
Contemporary research into triazole derivatives emphasizes structure-activity relationship studies that correlate molecular features with biological outcomes. Systematic modification of substituent patterns has revealed that electronic effects, steric hindrance, and lipophilicity all contribute to biological activity. The tert-butyl group in the target compound provides significant lipophilicity while creating steric bulk that may enhance selectivity for specific biological targets. The combination of halogenated aromatic substitution with aliphatic branching represents a sophisticated approach to molecular design.
The role of substituted triazoles in chemical biology applications continues to expand as researchers develop new methodologies for studying biological systems. Triazole-containing molecules serve as valuable tools for investigating protein function, cellular processes, and molecular interactions. The stability of the triazole ring under biological conditions makes these compounds particularly suitable for long-term studies and in vivo applications. The compound this compound incorporates design features that enhance its utility in such applications.
Future developments in substituted triazole chemistry are likely to focus on increasingly sophisticated substitution patterns and novel synthetic methodologies. The integration of triazole scaffolds with other heterocyclic systems creates opportunities for developing multifunctional molecules with enhanced biological activity. The continued refinement of synthetic methods will enable access to previously challenging substitution patterns and support the development of next-generation triazole-based therapeutics and materials.
Properties
IUPAC Name |
5-tert-butyl-1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(14)6-8(9)15/h4-6H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIPLKUMSCHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-(4-chloro-2-fl
Biological Activity
5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1094411-52-5) is a compound characterized by its triazole ring structure and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C13H13ClFN3O2
- Molecular Weight : 297.71 g/mol
- Structural Features : The compound features a triazole ring, a carboxylic acid group, and halogen substituents (chlorine and fluorine), which are known to enhance biological activity through improved interactions with biological targets .
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various pathogens:
- Antibacterial Activity : Studies have demonstrated that this compound exhibits notable antibacterial activity against certain Gram-positive and Gram-negative bacteria. The presence of halogen substituents may contribute to its enhanced binding affinity to bacterial enzymes or receptors.
- Antifungal Activity : The compound has also shown potential antifungal properties, making it a candidate for further development as an antifungal agent in agricultural or clinical settings.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors associated with microbial resistance or tumor growth. Molecular docking studies suggest that the compound can effectively bind to target sites within microbial cells, potentially inhibiting critical metabolic pathways .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cycloaddition Reactions : Involves the reaction of azides with alkynes in the presence of copper catalysts to form triazoles.
- Substitution Reactions : The introduction of the tert-butyl group and halogenated phenyl moiety is accomplished through nucleophilic substitutions on suitable precursors.
- Carboxylation : The carboxylic acid functionality can be introduced using carbon dioxide under high pressure in the presence of bases or metal catalysts.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-amino-1H-1,2,3-triazole-4-carboxylic acid | Contains an amino group instead of tert-butyl | Known for strong antimicrobial activity |
| 5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazole | Methyl group instead of tert-butyl | Exhibits different pharmacological profiles |
| 5-(phenyl)-1H-1,2,3-triazole | Lacks halogen substitution | Primarily studied for its anti-inflammatory properties |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- A study assessing the antimicrobial efficacy of various triazole derivatives found that those with halogen substitutions exhibited increased potency against Mycobacterium tuberculosis strains .
- Another investigation into the structure–activity relationship (SAR) of triazole-containing compounds revealed that modifications to the phenyl ring significantly influenced their antibacterial properties .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is in medicinal chemistry, particularly as a potential therapeutic agent against various diseases.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that triazole derivatives can act on specific molecular targets involved in cancer progression, making this compound a candidate for further development in cancer therapeutics.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents, especially in an era of increasing antibiotic resistance.
Agricultural Applications
In agriculture, the compound's properties make it suitable for use as a fungicide or herbicide. The triazole moiety is known for its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Fungicidal Activity
Research has indicated that compounds with triazole structures can effectively control fungal diseases in crops. The application of this compound could lead to the development of new agricultural products that are both effective and environmentally sustainable.
Material Science
In material science, this compound can be utilized as a building block for synthesizing advanced materials.
Polymer Chemistry
The compound can serve as a precursor for synthesizing polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance material performance in various applications ranging from coatings to electronics.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored various triazole derivatives and their anticancer activities, demonstrating that modifications to the triazole ring significantly affect biological activity.
- Agricultural Efficacy : Research published in Pesticide Biochemistry and Physiology evaluated the fungicidal properties of several triazole compounds on crops affected by common fungal pathogens.
- Polymer Development : A study in Macromolecules showcased how incorporating triazole derivatives into polymer formulations improved thermal stability and mechanical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Activity of Selected Triazole-4-Carboxylic Acids in Cancer Cell Lines
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group at position 5 (as in the 4-chlorophenyl analog) enhances activity, likely due to increased lipophilicity and metabolic stability .
- Zwitterionic Effects: Thiazol-2-yl derivatives (e.g., 5-methyl-thiazolyl analog) exhibit zwitterionic properties, improving solubility and cell permeability despite high acidity .
Physicochemical Properties and Bioactivity
- Acidity and Cell Permeability: Carboxylic acids in this class generally show lower antiproliferative activity compared to their amide derivatives. The high acidity of the carboxylic group reduces cell permeability due to ionization at physiological pH, leading to non-selective binding .
- Role of Substituents: Bulky groups like tert-butyl may mitigate this issue by increasing lipophilicity, though this remains speculative for the target compound.
Case Study: c-Met Kinase Inhibition
The 1-(4-chlorophenyl)-5-CF₃ analog acts as a structural fragment in selective c-Met kinase inhibitors, inducing apoptosis in multiple cancer cell lines (e.g., MCF-7, HepG2) .
Q & A
Q. What are the optimized synthetic routes for 5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer :
- Step 1 : Start with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Use tert-butyl-substituted alkynes and 4-chloro-2-fluoro-substituted aryl azides as precursors .
- Step 2 : Carboxylic acid functionalization can be achieved via hydrolysis of ester intermediates under acidic or basic conditions. For example, use HCl/water (93–96°C) for ester cleavage .
- Optimization : Monitor reaction yields using HPLC and adjust catalysts (e.g., palladium acetate) or solvents (tert-butyl alcohol) to improve efficiency .
Q. Which spectroscopic and crystallographic methods are suitable for characterizing this compound?
Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The tert-butyl group (δ ~1.3 ppm in ¹H NMR) and fluorine/chlorine substituents (distinct coupling patterns) aid structural confirmation .
- FTIR : Confirm carboxylic acid (-COOH) via O-H stretching (~2500–3000 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .
- Crystallography : For single-crystal X-ray diffraction, grow crystals via slow evaporation in ethanol/water. Use triclinic (P1) space group parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) as a reference .
Q. How to determine solubility and stability profiles under various experimental conditions?
Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, acetonitrile). Measure saturation concentration via UV-Vis spectroscopy .
- Stability :
Advanced Research Questions
Q. How to design experiments to evaluate pharmacological targets and mechanisms of action?
Methodological Answer :
Q. What environmental fate studies are relevant for assessing ecological risks?
Methodological Answer :
- Degradation Pathways : Conduct photolysis/hydrolysis experiments (OECD Guidelines 316/111). Monitor metabolites via LC-MS .
- Bioaccumulation : Use partition coefficient (log P) predictions (e.g., XLogP3) and validate with octanol-water partitioning tests .
- Toxicity : Perform acute toxicity assays on Daphnia magna or zebrafish embryos (LC₅₀/EC₅₀) .
Q. How to address contradictions in bioactivity data across studies?
Methodological Answer :
- Statistical Analysis : Apply ANOVA or regression models to identify confounding variables (e.g., solvent purity, cell line variability) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models. Adjust for publication bias via funnel plots .
- Replication : Standardize protocols (e.g., cell culture conditions, compound concentrations) to minimize variability .
Q. What strategies optimize crystallization for structural analysis?
Methodological Answer :
- Solvent Screening : Test solvent pairs (e.g., ethanol/water, DCM/hexane) via vapor diffusion. Use high-purity (>99%) compound .
- Temperature Gradients : Perform gradient cooling (e.g., 4°C to -20°C) to control nucleation rates .
- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .
Q. How to apply computational modeling for structure-activity relationship (SAR) studies?
Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
